Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate
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Overview
Description
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is a chemical compound that combines the structural features of piperidine and trifluoroacetate Piperidine is a six-membered ring containing one nitrogen atom, while trifluoroacetate is a derivative of acetic acid where three hydrogen atoms are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate typically involves the reaction of piperidine-4-carbaldehyde with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperidine-4-carbaldehyde} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid.
Reduction: Piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Piperidine-4-carbaldehyde: Lacks the trifluoroacetate group, making it less stable and less reactive in certain applications.
Trifluoroacetic acid: Lacks the piperidine ring, limiting its use in organic synthesis.
Piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is unique due to the presence of both the piperidine ring and the trifluoroacetate group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C8H12F3NO3 |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
piperidine-4-carbaldehyde;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c8-5-6-1-3-7-4-2-6;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |
InChI Key |
RVPROOVRUWCOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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